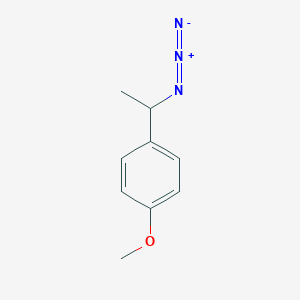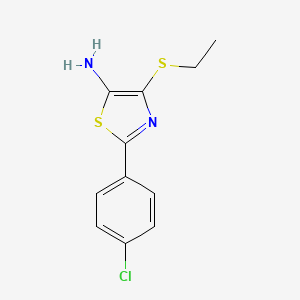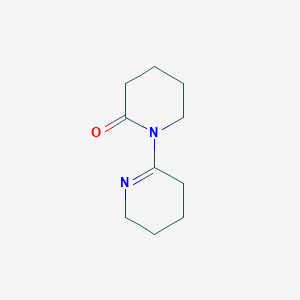![molecular formula C14H8F5NO2 B14355176 N-[2-(Pentafluorophenoxy)phenyl]acetamide CAS No. 90251-12-0](/img/structure/B14355176.png)
N-[2-(Pentafluorophenoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Pentafluorophenoxy)phenyl]acetamide is a chemical compound with the molecular formula C14H8F5NO2 It is characterized by the presence of a pentafluorophenoxy group attached to a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pentafluorophenoxy)phenyl]acetamide typically involves the reaction of 2-(pentafluorophenoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-(Pentafluorophenoxy)aniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced analytical techniques, such as high-performance liquid chromatography (HPLC), to monitor the reaction progress and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Pentafluorophenoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl and pentafluorophenoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted phenyl or pentafluorophenoxy derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Pentafluorophenoxy)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-[2-(Pentafluorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Nitro-5-(2,3,4,5,6-Pentafluorophenoxy)phenyl)acetamide: Similar structure with a nitro group, leading to different chemical properties and reactivity.
Acetanilide: A simpler analog with a phenylacetamide structure, lacking the pentafluorophenoxy group.
Uniqueness
N-[2-(Pentafluorophenoxy)phenyl]acetamide is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.
Propiedades
Número CAS |
90251-12-0 |
|---|---|
Fórmula molecular |
C14H8F5NO2 |
Peso molecular |
317.21 g/mol |
Nombre IUPAC |
N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H8F5NO2/c1-6(21)20-7-4-2-3-5-8(7)22-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3,(H,20,21) |
Clave InChI |
OPXADNLUVGABST-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14355096.png)
![N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline](/img/structure/B14355104.png)
![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
![{Ethoxy[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14355112.png)
![6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14355114.png)
methanone](/img/structure/B14355121.png)
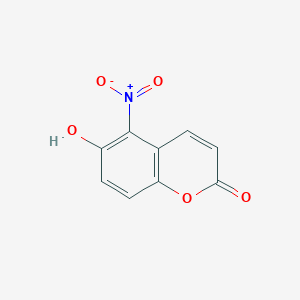
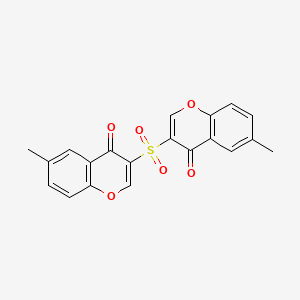
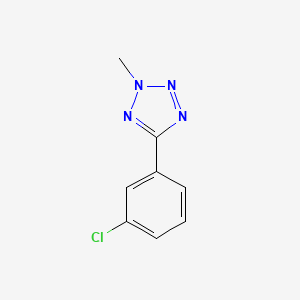
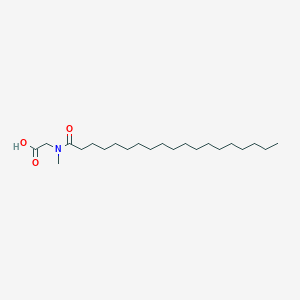
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
